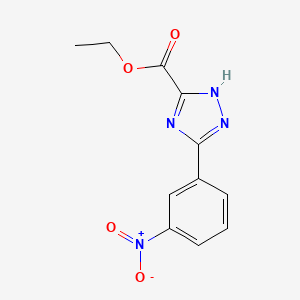![molecular formula C8H9N3 B13672912 Imidazo[1,5-a]pyridin-5-ylmethanamine](/img/structure/B13672912.png)
Imidazo[1,5-a]pyridin-5-ylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo[1,5-a]pyridin-5-ylmethanamine is a heterocyclic compound that features an imidazo[1,5-a]pyridine core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,5-a]pyridin-5-ylmethanamine can be achieved through various methods. One common approach involves the cyclocondensation of 2-pyridyl ketones with alkylamines in the presence of molecular iodine and sodium acetate . Another method includes the use of pyridin-2-ylmethanamine and aldehydes in the presence of iodine and tert-butyl hydroperoxide (TBHP) to form imidazo[1,5-a]pyridines .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of metal-free conditions and readily available starting materials makes these methods suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Imidazo[1,5-a]pyridin-5-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as molecular iodine.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo[1,5-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Molecular iodine and sodium acetate are commonly used for oxidative cyclization.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization can lead to the formation of imidazo[1,5-a]pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
Imidazo[1,5-a]pyridin-5-ylmethanamine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of imidazo[1,5-a]pyridin-5-ylmethanamine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,5-a]pyridin-5-ylmethanamine can be compared with other similar compounds, such as:
Imidazo[1,5-a]pyridine: Shares the same core structure but lacks the methanamine group.
Imidazo[1,5-a]pyrimidine: Similar core structure with different substituents, leading to distinct chemical properties and applications.
Imidazo[1,5-a]pyridin-3-ylidenes: These compounds have strong π-accepting character and are used as ligands in organometallic chemistry.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity and applications.
Eigenschaften
Molekularformel |
C8H9N3 |
|---|---|
Molekulargewicht |
147.18 g/mol |
IUPAC-Name |
imidazo[1,5-a]pyridin-5-ylmethanamine |
InChI |
InChI=1S/C8H9N3/c9-4-7-2-1-3-8-5-10-6-11(7)8/h1-3,5-6H,4,9H2 |
InChI-Schlüssel |
CRAQSFZIZVMJIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CN=CN2C(=C1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


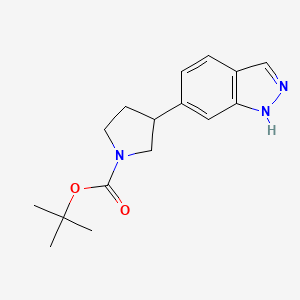

![5,5-Diethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13672854.png)
![6-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13672855.png)
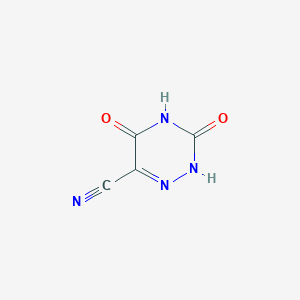
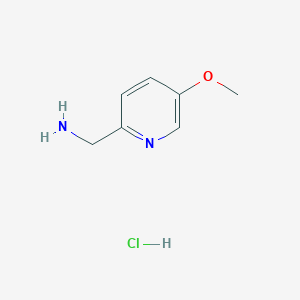
![5-Bromo-2,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B13672865.png)

![2-Methyl-4-oxo-4H-benzo[d][1,3]oxazine-6-carbonitrile](/img/structure/B13672872.png)

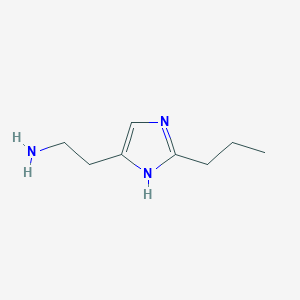
![6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine](/img/structure/B13672890.png)

